molecular formula C10H14ClNO2 B1655796 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride CAS No. 42287-98-9

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B1655796
CAS No.: 42287-98-9
M. Wt: 215.67
InChI Key: YKHSBVIEJSUATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of propanoic acid, featuring an aminomethyl group attached to a phenyl ring

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes, receptors, and transport proteins.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Biochemical Analysis

Biochemical Properties

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with peptide synthesis enzymes, facilitating the formation of peptide bonds . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a clear distinction between beneficial and toxic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in metabolic activity and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function, as well as its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with propanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • 4-(Aminomethyl)benzoic acid
  • 4-(Dimethylamino)phenylpropanoic acid

Uniqueness

3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is unique due to its specific structure, which combines the properties of both an aminomethyl group and a propanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-8(2-4-9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHSBVIEJSUATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42287-98-9
Record name Benzenepropanoic acid, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42287-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Reactant of Route 3
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Reactant of Route 4
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.